molecular formula C8H17NO6 B084571 N,N-Dimethyl-D-gluconamide CAS No. 13096-65-6

N,N-Dimethyl-D-gluconamide

Cat. No. B084571
CAS RN: 13096-65-6
M. Wt: 223.22 g/mol
InChI Key: PQMRMTZIBKYCLH-MVIOUDGNSA-N
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Description

N,N-Dimethyl-D-gluconamide is a chemical compound with the molecular formula C8H17NO6 . It is also known as D-Gluconamide, N,N-dimethyl-, D-N,N-Dimethyl-D-gluconamide, and D-Gluconic acid dimethylamide .


Synthesis Analysis

A series of double-chain quaternary ammonium salt surfactants N-[N ′[3-(gluconamide)] propyl-N ′-alkyl]propyl-N, N-dimethyl-N-alkyl ammonium bromide (C n DDGPB, where n represents a hydrocarbon chain length of 8, 10, 12, 14 and 16) were successfully synthesized from D (+)-glucose δ-lactone, N, N-dimethyldipropylenetriamine, and bromoalkane .


Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-D-gluconamide involves a strained intramolecular hydrogen bond, forming a five-membered ring between the hydrogen atom from the amide group and the oxygen atom on the alcohol group next to the carbonyl group .

Scientific Research Applications

  • N,N-Dimethyl-D-gluconamide derivatives, particularly those with specific functional groups, are effective in forming organogels with high viscosity. These organogels can gelate a variety of organic solvents, indicating potential applications in material science and solvent systems (Hafkamp, Feiters, & Nolte, 1999).

  • In a different context, N,N-Dimethyl-D-gluconamide was used as a solvent in the synthesis of a well-defined glycopolymer by free radical polymerization. This application highlights its role in polymer chemistry and materials development (Ohno et al., 1998).

  • The adsorption and aggregation properties of heterogemini surfactants containing N,N-Dimethyl-D-gluconamide have been studied, indicating its usefulness in the development of surfactants with potential applications in various industries, including pharmaceuticals and cosmetics (Nyuta et al., 2006).

  • The compound has been involved in studies related to crystal and molecular structure analysis, shedding light on its properties and potential applications in crystallography and molecular design (Zabel et al., 1986).

  • Its application has been explored in veterinary medicine, particularly in the development of compounds for chemical neutering in canines (Soto et al., 2009).

  • N,N-Dimethyl-D-gluconamide has also been studied in the context of liquid-crystal properties, indicating its relevance in the field of liquid crystal research and applications (Jeffrey & Małuszyńska, 1990).

  • The compound's role in the synthesis and structural characterization of saccharide-cationic surfactants has been explored, suggesting applications in the development of new types of surfactants (Zhi et al., 2013).

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N,N-dimethylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO6/c1-9(2)8(15)7(14)6(13)5(12)4(11)3-10/h4-7,10-14H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMRMTZIBKYCLH-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311768
Record name N,N-Dimethyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-D-gluconamide

CAS RN

13096-65-6
Record name N,N-Dimethyl-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13096-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-D-gluconamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-D-gluconamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.726
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TG Frihed, M Bols, CM Pedersen - Chemical reviews, 2015 - ACS Publications
In this review we focus on the synthesis of compounds that are the rare antipodes of common hexoses. Therefore, we only cover L-aldohexoses, 2-keto-L-hexoses, and 6-deoxy-L-…
Number of citations: 76 pubs.acs.org
JN Dominguez - 1972 - spiral.imperial.ac.uk
The research described in this thesis deals mainly with the development of new reactions for the introduction of sulphur into sugar derivatives. The first known example of a simple …
Number of citations: 2 spiral.imperial.ac.uk
M Miljkovic, M Miljković - Carbohydrates: Synthesis, Mechanisms, and …, 2009 - Springer
Oxidation is a very important reaction in carbohydrate chemistry because it enables the synthesis of a great variety of monosaccharides and their derivatives from simple …
Number of citations: 2 link.springer.com
CC CH2OBn - Carbohydrate Chemistry: Volume 21, 2007 - books.google.com
Tetra-O-benzyl-OD-glucopyranosyl dimethylphosphinothiolate reacts with alcohols in the presence of silver per chlorate at room temperature to give good yields of mainly O-linked …
Number of citations: 0 books.google.com

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